molecular formula C8H3Cl3O4 B6320279 3,4,5-Trichlorophthalic acid CAS No. 62268-15-9

3,4,5-Trichlorophthalic acid

Cat. No.: B6320279
CAS No.: 62268-15-9
M. Wt: 269.5 g/mol
InChI Key: QGXQXRTVKOXDDC-UHFFFAOYSA-N
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Scientific Research Applications

3,4,5-Trichlorophthalic acid has several scientific research applications, including:

Safety and Hazards

The safety information for 3,4,5-Trichlorophthalic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

3,4,5-Trichlorophthalic Acid is a chemical compound with the molecular formula C8H3Cl3O4 and a molecular weight of 269.47 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorophthalic acid is typically synthesized through the chlorination of phthalic anhydride using chlorine and sodium chloride or potassium chloride . The reaction conditions involve the use of a chlorinating agent and a suitable solvent to facilitate the substitution of hydrogen atoms on the benzene ring with chlorine atoms.

Industrial Production Methods

In industrial settings, the compound can be produced on a large scale by the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride using zinc dust in aqueous sodium hydroxide . This method ensures high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives of phthalic acid, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the production of PVC and as a reactive intermediate in organic synthesis .

Properties

IUPAC Name

3,4,5-trichlorophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXQXRTVKOXDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149258
Record name Benzenedicarboxylic acid, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110471-68-6
Record name Benzenedicarboxylic acid, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenedicarboxylic acid, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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